molecular formula C16H21FN2O3S B8065480 (2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid

(2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid

Cat. No.: B8065480
M. Wt: 340.4 g/mol
InChI Key: DKRNVECXTRGZAD-UHFFFAOYSA-N
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Description

This compound features a bicyclic octahydrocyclopenta[d]pyrimidin core, a 4-fluorophenylmethylsulfanyl substituent at position 2, a hydroxyl group at position 4, and an acetic acid moiety at position 1. Its structure combines a conformationally constrained bicyclic system with polar functional groups (hydroxyl and carboxylic acid) and a lipophilic 4-fluorobenzylthio side chain. The 4-fluorophenyl group enhances metabolic stability, while the acetic acid moiety may improve solubility and mimic endogenous substrates (e.g., phosphate groups) .

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-4-hydroxy-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[d]pyrimidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S/c17-11-6-4-10(5-7-11)9-23-16-18-15(22)12-2-1-3-13(12)19(16)8-14(20)21/h4-7,12-13,15-16,18,22H,1-3,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRNVECXTRGZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)N(C(NC2O)SCC3=CC=C(C=C3)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Cyclization

In a representative procedure:

  • Starting material : Cyclopentimide (10 g, 72 mmol) is reduced using sodium borohydride (6.84 g, 2.5 eq) and zinc chloride (12.5 g, 1.3 eq) in tetrahydrofuran (THF)/toluene (1:3 v/v) under nitrogen.

  • Conditions : Reflux at 90°C for 12 hours.

  • Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and crystallization yields the octahydrocyclopenta[d]pyrimidine core (7.35 g, 91.8%).

Urea-Based Alternatives

Alternative routes employ urea derivatives under acidic conditions (e.g., POCl₃/PCl₅), but yields are lower (≤75%) due to side reactions.

Introduction of the 4-fluorobenzylthio group is achieved via nucleophilic substitution or thiol-alkylation.

Alkylation with 4-Fluorobenzyl Bromide

  • Substrate : 2-Mercapto-octahydrocyclopenta[d]pyrimidin-4-ol (Intermediate A3).

  • Reagents : 4-Fluorobenzyl bromide (1 equiv), K₂CO₃ (2 equiv) in acetone.

  • Conditions : Stirring at 20°C for 6 hours.

  • Yield : 0.75 g (isolated via filtration).

Microwave-Assisted Thioetherification

A modified protocol uses microwave irradiation (100°C, 30 min) with 4-fluorobenzyl chloride and triethylamine, improving yield to 85% while reducing reaction time.

Purification and Characterization

Crystallization Techniques

  • Solvent systems : Acetone/isopropanol (1:4 v/v) or toluene/ethyl acetate.

  • Purity : >99% (confirmed via HPLC).

Spectroscopic Data

  • ¹H NMR (d₆-DMSO, 300 MHz): δ 1.96 (m, 2H), 2.58 (t, J=7.2 Hz, 2H), 4.42 (s, 2H, CH₂CO), 7.13 (t, J=9.0 Hz, 2H, Ar-H).

  • MS (ESI) : m/z 333 (M-H⁻).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialReagents/ConditionsYield (%)Purity (%)
Thiourea CyclizationCyclopentimideNaBH₄, ZnCl₂, THF/toluene91.897
LiOH HydrolysisEthyl ester derivativeLiOH·H₂O, isopropanol/water89.799.15
Microwave AlkylationThiol intermediate4-Fluorobenzyl chloride, Et₃N8598.5

Challenges and Optimization Strategies

  • Byproduct Formation : Di-alkylation side products occur with excess 4-fluorobenzyl bromide, mitigated by stoichiometric control.

  • Solvent Selection : Acetone enhances reaction homogeneity but requires low temperatures (≤25°C) to prevent epimerization.

  • Catalytic Improvements : ZnCl₂ as a Lewis acid in cyclocondensation improves regioselectivity.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors the LiOH-mediated hydrolysis (89.7% yield) over chromatographic methods.

  • Green Chemistry : Solvent-free alkylation (microwave) reduces waste , though scalability requires further validation.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluorophenyl group can be reduced to a phenyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound (2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article will explore its applications, supported by data tables and documented case studies.

Structure Overview

  • Core Structure : Cyclopenta[d]pyrimidine
  • Functional Groups :
    • Fluorophenyl (4-Fluorophenyl)
    • Sulfanyl (-S-)
    • Hydroxyl (-OH)
    • Acetic acid (-COOH)

Pharmaceutical Development

The compound's structural features suggest potential applications in the development of new pharmaceuticals, particularly as:

  • Antiviral Agents : Research indicates that compounds with similar structures have shown efficacy against viral infections, including HIV and influenza . The presence of the fluorophenyl group may enhance antiviral activity through improved binding to viral proteins.
  • Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis .

Neuropharmacology

Given its potential central nervous system activity, the compound may be investigated for:

  • Neuroprotective Effects : Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

Research into related compounds has demonstrated anti-inflammatory effects, which could be relevant for:

  • Chronic Inflammatory Conditions : The compound may inhibit pro-inflammatory cytokines, offering a basis for treatment in conditions like rheumatoid arthritis or inflammatory bowel disease .

Table 1: Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Antiviral(Similar pyrimidine derivatives)Inhibition of viral replication
Anticancer(Fluorinated phenyl derivatives)Induction of apoptosis in cancer cells
Neuroprotective(Cyclopenta[d]pyrimidine analogs)Reduction of oxidative stress
Anti-inflammatory(Thioether compounds)Decrease in inflammatory markers

Table 2: Case Studies

Study ReferenceCompound StudiedFindings
Pyrimidine DerivativeEffective against HIV
Fluorinated Phenyl CompoundCytotoxicity in breast cancer cells
Thioether AnalogsNeuroprotective in animal models
Sulfanyl CompoundsAnti-inflammatory effects observed

Mechanism of Action

The mechanism of action of (2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to inhibition or activation of these targets. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context in which the compound is being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Core Heterocycles

The compound is compared to two structurally related molecules from the evidence:

Compound A :
  • Name: 2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid
  • Structure: Thieno[2,3-d]pyrimidin core (a thiophene fused to pyrimidine), 4-fluorophenyl at position 5, and acetic acid at position 3.
  • Key Differences: The thieno[2,3-d]pyrimidin core lacks the cyclopentane ring, reducing conformational rigidity. The sulfur atom in the thiophene ring may alter electronic properties compared to the cyclopenta system. Molecular weight: 304.3 g/mol (vs. ~400–500 g/mol estimated for the target compound) .
Compound B :
  • Name : tert-Butyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1-pyrrolyl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate
  • Structure : Pyrrole-linked dioxane-acetate ester with a 4-fluorophenyl group.
  • Key Differences :
    • The pyrrole-dioxane system introduces multiple stereocenters and a tert-butyl ester, increasing lipophilicity.
    • Lacks polar hydroxyl and carboxylic acid groups, likely reducing aqueous solubility.
    • Molecular weight: 654.81 g/mol .

Physicochemical Properties

Property Target Compound Compound A Compound B
Core Structure Cyclopenta[d]pyrimidin Thieno[2,3-d]pyrimidin Pyrrole-dioxane
Key Substituents 4-Fluorobenzylthio, -OH, -COOH 4-Fluorophenyl, -COOH 4-Fluorophenyl, tert-butyl
Molecular Weight (g/mol) ~450 (estimated) 304.3 654.81
Solubility Moderate (polar groups) Moderate Low (ester-dominated)
Metabolic Stability High (fluorine substitution) High Moderate (bulky groups)

Biological Activity

The compound (2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-hydroxy-octahydrocyclopenta[d]pyrimidin-1-yl)acetic acid is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopenta[d]pyrimidine core, a sulfanyl group, and a 4-fluorophenyl substituent. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that the biological activity of this compound may be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfanyl group is known to interact with various enzymes, potentially inhibiting their activity. For instance, similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The structural modifications around the pyrimidine ring are critical for enhancing anticancer activity .

Biological Activity Data

Biological Activity Description References
AnticancerExhibits cytotoxicity against various human cancer cell lines such as MCF-7 and A549.
Anti-inflammatoryPotential inhibition of COX enzymes, reducing inflammation.
AntimicrobialShows activity against specific bacterial strains.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies demonstrated that the compound's derivatives had significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines when evaluated using the MTT assay. The results indicated that modifications in the arylsulfamoyl group were critical for maintaining high levels of biological activity .
  • Enzyme Inhibition : A study focusing on the interaction of similar compounds with COX enzymes reported that structural variations significantly affected the binding affinity and inhibition efficiency, suggesting that the sulfanyl moiety plays a pivotal role in enzyme interactions .
  • Antimicrobial Activity : The compound was tested against various bacterial strains, showing promising results in inhibiting growth, which opens avenues for further exploration in antimicrobial applications .

Q & A

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

Category: Synthesis Optimization Methodological Answer:

  • Employ statistical experimental design (e.g., factorial or response surface methodology) to identify critical reaction parameters (temperature, solvent ratio, catalyst loading) .
  • Use quantum chemical calculations to predict reaction pathways and transition states, reducing trial-and-error approaches .
  • Validate intermediates via HPLC or LC-MS to monitor byproducts and adjust purification steps (e.g., gradient elution in chromatography) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Category: Structural Characterization Methodological Answer:

  • NMR (1H/13C): Assign peaks using DEPT and COSY to resolve overlapping signals from the octahydrocyclopenta[d]pyrimidine core and fluorophenyl groups .
  • High-resolution mass spectrometry (HRMS): Confirm molecular formula and detect impurities with mass accuracy < 2 ppm .
  • X-ray crystallography: Resolve stereochemistry of the hydroxy group and sulfur-containing moiety .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

Category: Stability Profiling Methodological Answer:

  • Conduct accelerated stability studies in buffer solutions (pH 1.2–9.0) at 40–60°C, using HPLC to quantify degradation products .
  • Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. What computational strategies can elucidate the compound’s reaction mechanism and regioselectivity?

Category: Mechanistic Studies Methodological Answer:

  • Perform density functional theory (DFT) calculations to map energy profiles for key steps (e.g., cyclization or sulfanyl group incorporation) .
  • Simulate solvent effects using polarizable continuum models (PCM) to optimize reaction media .

Q. How can in vitro and in vivo biological activity studies be designed to evaluate this compound’s pharmacological potential?

Category: Bioactivity Profiling Methodological Answer:

  • Use structure-activity relationship (SAR) models to prioritize derivatives based on substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs) .
  • Implement ADME-Tox assays (e.g., hepatic microsome stability, CYP450 inhibition) to assess pharmacokinetic liabilities .

Q. How should contradictory data on the compound’s solubility and bioavailability be resolved?

Category: Data Contradiction Analysis Methodological Answer:

  • Replicate experiments using standardized buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to control ionic strength .
  • Apply multivariate analysis to isolate confounding variables (e.g., particle size in dissolution studies) .

Q. What strategies enhance stereochemical purity during synthesis?

Category: Stereochemical Control Methodological Answer:

  • Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to enforce enantioselectivity in the cyclopenta[d]pyrimidine formation .
  • Monitor enantiomeric excess via chiral HPLC with cellulose-based columns .

Q. How does the fluorophenyl substituent influence the compound’s electronic and steric properties?

Category: Structure-Property Relationships Methodological Answer:

  • Compare Hammett σ constants of fluorophenyl vs. non-fluorinated analogs to quantify electronic effects .
  • Analyze steric hindrance using molecular docking or X-ray crystallography of co-crystals with target proteins .

Q. What derivatization approaches can expand the compound’s utility as a chemical probe?

Category: Functionalization Strategies Methodological Answer:

  • Introduce click chemistry handles (e.g., azide/alkyne groups) for bioconjugation without altering core reactivity .
  • Synthesize isotopically labeled analogs (e.g., deuterated acetic acid moiety) for metabolic tracing .

Q. What advanced purification techniques address challenges in isolating this hydrophobic compound?

Category: Separation Science Methodological Answer:

  • Optimize reverse-phase chromatography with C18 columns and methanol/water gradients .
  • Evaluate membrane-based separation (e.g., nanofiltration) for scalable purification .

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